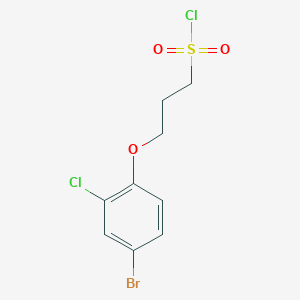3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18246726
Molecular Formula: C9H9BrCl2O3S
Molecular Weight: 348.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrCl2O3S |
|---|---|
| Molecular Weight | 348.04 g/mol |
| IUPAC Name | 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H9BrCl2O3S/c10-7-2-3-9(8(11)6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
| Standard InChI Key | MVPQKTTUZJZUPK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)OCCCS(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride, reflects its substitution pattern: a bromine atom at the 5-position and a chlorine atom at the 2-position on the phenoxy ring . The sulfonyl chloride group () is attached to the terminal carbon of the propane chain, conferring high reactivity toward nucleophilic substitution reactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.04 g/mol | |
| Canonical SMILES | ||
| InChI Key | QHPVCTOHMQXBMM-UHFFFAOYSA-N |
The presence of halogens (Br and Cl) creates steric and electronic effects that influence reactivity. Bromine’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group, while chlorine’s ortho substitution directs regioselectivity in subsequent reactions .
Physicochemical Characteristics
While detailed physical properties such as melting point and density remain unreported in available literature, the compound’s solubility aligns with trends observed in sulfonyl chlorides. It is likely soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The sulfonyl chloride group’s hygroscopic nature necessitates anhydrous storage conditions .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves a multi-step sequence:
-
Etherification: Reaction of 4-bromo-2-chlorophenol with 1,3-dibromopropane in the presence of a base (e.g., NaOH or KCO) to form the phenoxypropane intermediate .
-
Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group. This step often requires controlled temperatures (0–5°C) to minimize side reactions .
A representative procedure adapted from sulfonyl chloride synthesis methodologies involves oxidizing a thiol precursor using Oxone® (potassium peroxymonosulfate) in methanol, though specific adaptations for this compound remain proprietary .
Reaction Optimization
Key parameters include:
-
Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or DMF improve reaction homogeneity .
-
Temperature Control: Maintaining subambient temperatures during sulfonation prevents decomposition .
-
Catalysis: Triethylamine or pyridine may scavenge HCl byproducts, driving reactions to completion .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement with nucleophiles such as amines, alcohols, and thiols. For example:
This reactivity underpins its utility in synthesizing sulfonamides, a common pharmacophore .
Electrophilic Aromatic Substitution
The halogenated phenoxy ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) mediated by palladium catalysts, enabling aryl-aryl bond formation . The bromine atom serves as a superior leaving group compared to chlorine, facilitating selective functionalization.
Applications in Pharmaceutical and Agrochemical Research
Drug Development
The compound is a precursor to bioactive molecules, including:
-
Kinase Inhibitors: Sulfonamide derivatives targeting ATP-binding sites.
-
Antibacterial Agents: Modifications exploiting halogen interactions with bacterial enzymes .
Agrochemical Uses
Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The chlorine substituent enhances lipid solubility, promoting foliar uptake .
Comparative Analysis with Structural Analogues
The dual halogenation in 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride uniquely balances reactivity and stability, making it preferable for multifunctional derivatization .
Recent Advances in Synthetic Methodologies
Innovations in radical transfer reactions, such as aryl-radical transfer (ART) using tris(trimethylsilyl)silane (TTMSS), offer new routes to sulfonyl chlorides under milder conditions . Photoredox catalysis has also emerged as a tool for optimizing yield and selectivity, though applications to this specific compound await exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume